Flexirubin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

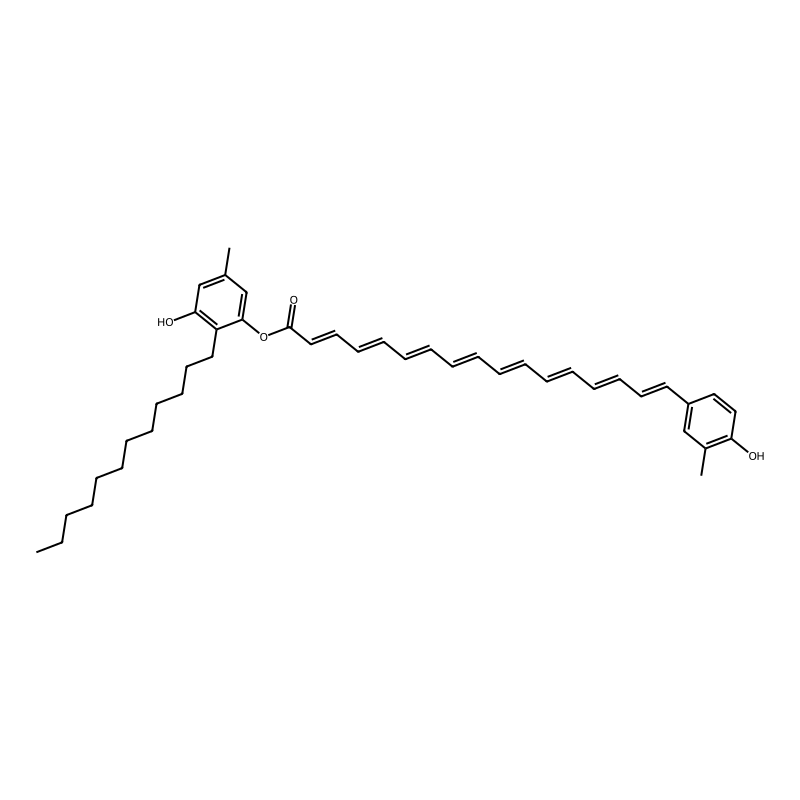

Flexirubin (CAS 54363-90-5) is a non-carotenoid, aryl polyene pigment responsible for the characteristic yellow-orange coloration of many bacteria in the Cytophaga-Flavobacterium-Bacteroides group. Structurally, it consists of a polyenic acid chromophore esterified to a resorcinol derivative, a feature that underpins its notable biological activities and physicochemical properties. While possessing known antimicrobial and antioxidant capabilities, its procurement is often driven by its handling characteristics, including its general insolubility in water and solubility in solvents like acetone, DMSO, and alkaline aqueous solutions, as well as its stability across a range of temperatures (25–100 °C) and pH levels (pH 1-11).

References

- [1] Rusdi, N. A., Lim, Y. H., Hassan, N., Ahmad, W. A., & Setu, S. A. (2022). Solubility Study of Flexirubin Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents. Journal of Materials in Life Sciences, 1(1), 1–9.

- [3] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6450309, Flexirubin.

- [4] Wahidin, S., et al. (2017). Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink. Journal of Energy and Environmental Sustainability, 3, 62-65.

- [5] Gnanasekaran, D., et al. (2021). Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study. Molecules, 26(4), 979.

- [6] National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6450309, Flexirubin. Retrieved March 12, 2024, from https://pubchem.ncbi.nlm.nih.gov/compound/Flexirubin.

- [7] Wahidin, S., Venil, C. K., & Ahmad, W. A. (2017). Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink. Journal of Energy and Environmental Sustainability, 3, 62-65.

- [9] Rusdi, N. A., et al. (2022). Solubility Study of Flexirubin Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents. Journal of Materials in Life Sciences, 1(1), 1-9.

- [10] Rusdi, N. A., Lim, Y. H., Hassan, N., Ahmad, W. A., & Setu, S. A. (2022, November 30). Solubility Study of Flexirubin Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents. Journal of Materials in Life Sciences.

- [11] Gnanasekaran, D., et al. (2021). Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study. Molecules, 26(4), 979.

Substituting purified Flexirubin with crude bacterial extracts or other common pigments like prodigiosin or violacein introduces significant variability and functional trade-offs. Crude extracts contain uncharacterized metabolites that can interfere with experimental reproducibility and introduce cytotoxic artifacts. While pigments like prodigiosin and violacein also exhibit bioactivity, their antimicrobial spectra, stability profiles, and solubility characteristics differ significantly, making them poor drop-in replacements. For example, Flexirubin's notable stability at high temperatures (up to 100 °C) and across a wide pH range (1-11) is not a guaranteed property of other microbial pigments, impacting its utility in thermal processing or formulation across varied chemical environments. Therefore, applications requiring consistent antioxidant and antimicrobial performance, defined solubility for formulation, and thermal/pH stability necessitate the use of purified Flexirubin over less defined or functionally dissimilar alternatives.

References

- [1] Wahidin, S., et al. (2017). Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink. Journal of Energy and Environmental Sustainability, 3, 62-65.

- [2] Amorim, R., et al. (2022). Design and Preparation of a Biobased Colorimetric pH Indicator from Cellulose and Pigments of Bacterial Origin, for Potential Application as Smart Food Packaging. ResearchGate.

- [3] de Carvalho, J. C., et al. (2023). New Advancements in Production, Purification, and Current Biological Activities of Violacein. Applied Microbiology, 3(4), 1013-1034.

- [5] Suryavanshi, M. V., et al. (2016). Isolation and virtual screening of antimicrobial prodigiosin pigment from oxalotrophic Serratia marcescens OX_R strain. Journal of Applied Pharmaceutical Science, 6(11), 168-175.

- [6] Fariq, A., et al. (2021). Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition. PLOS ONE, 16(6), e0253445.

- [7] Wahidin, S., Venil, C. K., & Ahmad, W. A. (2017). Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink. Journal of Energy and Environmental Sustainability, 3, 62-65.

- [8] Amorim, R., et al. (2023). Evaluation of violacein, prodigiosin, and flexirubin-type pigment... ResearchGate.

- [12] de Carvalho, J. C., et al. (2023). New Advancements in Production, Purification, and Current Biological Activities of Violacein. Applied Microbiology, 3(4), 1013-1034.

- [17] Fariq, A., et al. (2021). Prodigiosin inhibits bacterial growth and virulence factors as a potential physiological response to interspecies competition. PLOS ONE, 16(6), e0253445.

Processability: Defined Solubility Profile in Bio-based and Standard Organic Solvents

Flexirubin exhibits poor solubility in water but is readily soluble in acetone, alkaline aqueous solutions, and DMSO. A systematic study expanded its solubility profile to key bio-based solvents, demonstrating a molar absorptivity coefficient ranging from 19 to 84 L mol⁻¹ cm⁻¹. The highest solubility was observed in less polar solvents like butanol and D-limonene, which outperformed the standard solvent, acetone. This contrasts with other pigments like violacein, which has a different solubility profile that complicates its use in similar solvent systems. This defined solubility is critical for developing consistent formulations for coatings, inks, or bioactive solutions.

| Evidence Dimension | Molar Absorptivity Coefficient (as a proxy for solubility) |

| Target Compound Data | 19 to 84 L mol⁻¹ cm⁻¹ in a range of bio-solvents (e.g., butanol, D-limonene, ethanol). |

| Comparator Or Baseline | Acetone (standard solvent) showed lower molar absorptivity than butanol and D-limonene. Violacein has a distinct, non-interchangeable solubility profile. |

| Quantified Difference | Solubility in butanol and D-limonene is quantitatively higher than in acetone, a common benchmark solvent. |

| Conditions | Solubility assessed in acetone, ethyl acetate, propanol, ethanol, D-limonene, and butanol at ambient conditions. |

Predictable solubility in both standard and green solvents allows for reliable process scale-up and formulation without extensive re-development.

Handling & Stability: Superior Thermal and pH Stability for Demanding Applications

Flexirubin demonstrates exceptional stability, a critical parameter for procurement in applications involving curing, processing, or long-term storage. The pigment is stable across a broad temperature range of 25–100 °C. Furthermore, when formulated into an ink, it showed extreme stability across a pH range of 1.0 to 11.0, retaining its color and structural integrity. This performance contrasts sharply with many other natural pigments, such as prodigiosin, which exhibits significant color changes with pH, shifting from red to orange and yellow between pH 10 and 12. This makes Flexirubin a more reliable choice for applications where color consistency is required under variable thermal or pH conditions.

| Evidence Dimension | pH-dependent color stability |

| Target Compound Data | Color is stable from pH 1.0 to 11.0. |

| Comparator Or Baseline | Prodigiosin changes color from red to orange at pH 11 and to yellow at pH 12. |

| Quantified Difference | Flexirubin maintains color over a 10-unit pH range, whereas prodigiosin's color is only stable within a much narrower alkaline range before changing. |

| Conditions | Aqueous solution/ink formulation at ambient temperature. |

High thermal and pH stability reduces material failure and ensures consistent performance in applications like coatings, textiles, or smart packaging, where processing and environmental conditions are variable.

Performance in Bio-control: Potent Algicidal Activity Against Harmful Algal Blooms

In the context of environmental biocontrol, Flexirubin has demonstrated potent algicidal activity. A study on a flexirubin-producing bacterium, Chryseobacterium sp. Csp10, reported an EC50 value of 4.39 μg/mL against the harmful alga Microcystis aeruginosa after 72 hours. This efficacy is comparable to or better than other microbial-derived algicides. For instance, the lipopeptides surfactin-C13 and surfactin-C14 showed 24-hour LC50 values between 1.2–5.31 μg/mL against various harmful algal species. In contrast, diketopiperazines from another Chryseobacterium species had EC50 values of 1.26 and 2.70 μg/mL against M. aeruginosa, placing Flexirubin's potency within a relevant and effective range for this application. This positions Flexirubin as a viable alternative to synthetic algicides like copper sulfate (EC50 ≈ 2.2 μM or ~0.55 μg/mL for M. aeruginosa).

| Evidence Dimension | Algicidal Activity (EC50/LC50) against Microcystis aeruginosa |

| Target Compound Data | EC50 = 4.39 μg/mL (from producing bacterium). |

| Comparator Or Baseline | Surfactins: LC50 = 1.2–5.31 μg/mL. Diketopiperazines: EC50 = 1.26-2.70 μg/mL. Copper Sulfate (synthetic): EC50 ≈ 0.55 μg/mL. |

| Quantified Difference | Flexirubin demonstrates algicidal efficacy in the same low μg/mL range as other potent, targeted microbial biocontrol agents. |

| Conditions | In vitro culture of Microcystis aeruginosa, exposure for 24-72 hours. |

For buyers in aquaculture or water treatment, this provides evidence for Flexirubin as a specialized, effective bio-based agent for controlling harmful algal blooms, offering a potential alternative to conventional chemical treatments.

Antioxidant Performance: Comparable Free Radical Scavenging to Standard Antioxidants

Flexirubin demonstrates potent, concentration-dependent antioxidant activity, positioning it as a functional ingredient. In a hydrogen peroxide (H2O2) scavenging assay, Flexirubin at 1.0 µM showed 93.85% scavenging activity, which was not significantly different from the 95.58% activity of the standard antioxidant Trolox at the same concentration. Similarly, in a hydroxyl radical (•OH) scavenging assay, Flexirubin at 1.0 µM achieved 91.65% inhibition, exceeding the 86.42% inhibition shown by ascorbic acid (at 0.6 µM). This high level of antioxidant performance, comparable to industry-standard compounds, is a key differentiator for its use in formulations where preventing oxidative damage is critical.

| Evidence Dimension | Hydrogen Peroxide (H2O2) Scavenging Activity |

| Target Compound Data | 93.85% scavenging at 1.0 µM. |

| Comparator Or Baseline | Trolox (standard): 95.58% scavenging at 1.0 µM. |

| Quantified Difference | No significant difference in efficacy compared to the standard antioxidant Trolox at the same concentration (p ≤ 0.05). |

| Conditions | In vitro H2O2 scavenging assay, measurement at 230 nm after 10 min incubation at 37 °C. |

This evidence justifies the selection of Flexirubin as a high-performance natural antioxidant, providing efficacy comparable to established standards for use in cosmetics, functional materials, or food packaging.

Development of Stable, Bio-based Colorants for Inks and Coatings

The demonstrated high thermal (up to 100 °C) and broad pH (1-11) stability makes Flexirubin an excellent candidate for formulations that undergo heat curing or are applied to substrates with varying acidity or alkalinity. Its defined solubility in organic and bio-based solvents facilitates the creation of stable, reproducible ink and coating formulations for applications like printing on plastics or developing functional, colored films.

Formulation of Functional Cosmetics and Cosmeceuticals

Flexirubin's potent antioxidant activity, quantitatively comparable to standards like Trolox and ascorbic acid, justifies its use as a functional ingredient in cosmetic formulations aimed at mitigating oxidative stress. Its stability ensures that this protective function is maintained throughout the product's shelf life and under various storage conditions, a critical requirement for consumer products.

Bio-control Agent for Aquaculture and Water Resource Management

With proven algicidal efficacy in the low μg/mL range against harmful cyanobacteria like Microcystis aeruginosa, Flexirubin is a strong candidate for developing next-generation, targeted biocontrol agents. Its use can help manage harmful algal blooms in aquaculture ponds or reservoirs, providing a bio-based alternative to conventional, broad-spectrum chemical treatments.

Active Ingredient in Smart and Antimicrobial Food Packaging

The combination of antioxidant properties, inherent antimicrobial activity, and high stability allows Flexirubin to be incorporated into food packaging materials. It can function as a natural preservative to extend shelf life by reducing oxidative and microbial spoilage, leveraging its ability to scavenge free radicals and inhibit microbial growth on food surfaces.

References

- [1] Ahmad, W. A., et al. (2015). Isolation and characterization of flexirubin type pigment from Chryseobacterium sp. UTM-3T. ResearchGate.

- [2] Wahidin, S., et al. (2017). Flexirubin-type Pigment Production from Chryseobacterium artocarpi CECT 8497 and its Application as Natural Ink. Journal of Energy and Environmental Sustainability, 3, 62-65.

- [3] Rusdi, N. A., Lim, Y. H., Hassan, N., Ahmad, W. A., & Setu, S. A. (2022). Solubility Study of Flexirubin Pigment Isolated from Chryseobacterium artocarpi CECT 8497 in Bio-Based Solvents. Journal of Materials in Life Sciences, 1(1), 1–9.

- [4] Gnanasekaran, D., et al. (2021). Antioxidant Activity Evaluation of FlexirubinType Pigment from Chryseobacterium artocarpi CECT 8497 and Related Docking Study. Molecules, 26(4), 979.

- [5] Amorim, R., et al. (2022). Characterization of Bioactive Colored Materials Produced from Bacterial Cellulose and Bacterial Pigments. Polymers, 14(6), 1111.

XLogP3

Wikipedia

Dates

Explore Compound Types